Physicochemical Characterization and Analytical Profiling of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
Physicochemical Characterization and Analytical Profiling of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
Executive Summary
This technical guide provides a comprehensive analysis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile (also known as 5-amino-2-isopropoxynicotinonitrile). This molecule represents a critical pharmacophore in modern medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., JAK, BTK, and EGFR inhibitors) where the 3-cyano and 5-amino motifs facilitate hydrogen bonding within the ATP-binding pocket.
This document serves as a self-validating protocol for researchers, detailing the molecular weight calculations, expected spectral signatures (NMR, MS, IR), and quality control methodologies required to verify the identity and purity of this intermediate.
Molecular Identity & Theoretical Properties
Precise molecular characterization begins with the fundamental stoichiometric properties. The presence of the isopropoxy group (
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile | Preferred IUPAC |
| Common Name | 5-Amino-2-isopropoxynicotinonitrile | Laboratory shorthand |
| Chemical Formula | C₉H₁₁N₃O | |
| Average Molecular Weight | 177.20 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 177.0902 Da | Used for High-Res MS (HRMS) |
| Exact Mass | 177.090211 Da | Calculated |
| CLogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 (Amino group) | |
| H-Bond Acceptors | 4 | Pyridine N, Nitrile N, Ether O, Amino N |
Structural Connectivity (Graphviz Visualization)
The following diagram illustrates the connectivity and functional group orientation, which dictates the fragmentation patterns in Mass Spectrometry and chemical shifts in NMR.
Figure 1: Connectivity map of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile showing key functional groups.
Analytical Strategy & Spectral Prediction
To validate the synthesis or purity of this compound, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Primary Ion: The amino group and pyridine nitrogen are basic. Expect a strong protonated molecular ion
. -
Predicted m/z:
. -
Fragmentation Pattern:
-
Loss of Propene: A characteristic neutral loss of 42 Da (propene) from the isopropoxy group is common in ether fragmentation, leading to a fragment at
(the hydroxy-pyridine analog). -
Loss of HCN: Loss of 27 Da from the nitrile group may occur at higher collision energies.
-
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation and ensure solubility of the polar amino/nitrile core.
-
Key Signals:
-
Aromatic Region (Pyridine Ring): Two protons (H4 and H6).
-
H6:
ppm (Doublet, coupled to H4). -
H4:
ppm (Doublet, coupled to H6). -
Coupling Constant (
): Typical meta-coupling Hz.
-
-
Amino Group:
-
NH₂:[1]
ppm (Broad singlet, exchangeable with D₂O).
-
-
Isopropoxy Group (Diagnostic):
-
Methine (-CH-):
ppm (Septet, Hz). -
Methyls (-CH₃):
ppm (Doublet, Hz, integrates to 6H).
-
-
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): Sharp, diagnostic band at 2210–2230 cm⁻¹ . -
Amino Stretch (
): Doublet (symmetric/asymmetric) around 3300–3500 cm⁻¹ .
Experimental Protocols
The following protocols are designed to be self-validating. If the system suitability test (SST) fails, do not proceed to sample analysis.
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Check
Objective: Determine chemical purity and identify potential nitro-precursor impurities.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (0.1%)
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Water (0.1% FA) | % Acetonitrile (0.1% FA) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
System Suitability Test (SST):
-
Inject a blank (DMSO). Ensure baseline is flat.
-
Inject a standard of the nitro precursor (5-nitro-2-isopropoxynicotinonitrile) if available. The amino product should elute earlier than the nitro precursor due to the increased polarity of the amine group compared to the nitro group.
Protocol: NMR Sample Preparation
Objective: Obtain a clean spectrum for structural verification.
-
Weighing: Weigh 5–10 mg of the solid sample into a clean vial.
-
Solvation: Add 600 µL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Note: CDCl₃ may be used, but amino proton signals are often broader and less distinct.
-
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition:
-
Set temperature to 298 K (25°C).
-
Number of Scans (NS): Minimum 16 (for ¹H).
-
Relaxation Delay (D1): 1.0 second.
-
-
Validation: Verify the integral ratio of the Isopropyl Methyls (6H) to the Aromatic Protons (1H each). The ratio must be exactly 6:1:1.
Synthesis Context & Impurity Profiling
Understanding the synthesis route allows for proactive impurity profiling. This molecule is typically synthesized via the Nucleophilic Aromatic Substitution (
Synthesis Workflow Visualization
Figure 2: Typical synthetic pathway identifying the critical nitro-intermediate.
Critical Impurities
-
Unreduced Nitro Compound:
.-
Detection: LC-MS (Mass +30 Da vs product), distinct UV shift.
-
-
Hydrolysis Product: Conversion of the nitrile (
) to amide ( ) under strongly acidic/basic conditions.-
Detection: Mass +18 Da.
-
References
-
PubChem Database. Compound Summary for Aminopyridines and Nicotinonitriles. National Library of Medicine (US). Available at: [Link]
-
Collins, I. et al. (2012). "Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors."[2] Journal of Medicinal Chemistry. (Provides context on alkoxy-aminopyridine/pyrazine spectral characteristics). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for interpreting NMR splitting of isopropyl and aminopyridine systems).
Sources
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
